24alpha-Ethyl-5alpha-cholestan-3beta-ol
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Overview
Description
Beta-Sitostanol: is a phytosterol, a type of plant sterol with a chemical structure similar to cholesterol. It is a white, waxy powder that is hydrophobic and soluble in alcohols. Beta-Sitostanol is found in various plant sources, including vegetable oils, nuts, and seeds. It is known for its potential health benefits, particularly in reducing cholesterol levels and supporting prostate health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Sitostanol can be synthesized from beta-sitosterol through a hydrogenation process. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The reaction conditions may vary, but a common setup includes temperatures around 100-150°C and pressures of 1-5 atmospheres .
Industrial Production Methods: Industrial production of 24alpha-Ethyl-5alpha-cholestan-3beta-ol often involves the extraction of beta-sitosterol from plant sources, followed by hydrogenation. Supercritical fluid extraction is one of the efficient methods used to extract beta-sitosterol from plant materials. The extracted beta-sitosterol is then subjected to hydrogenation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Sitostanol undergoes various chemical reactions, including:
Oxidation: Beta-Sitostanol can be oxidized to form various oxidation products, such as ketones and alcohols.
Reduction: The hydrogenation of beta-sitosterol to 24alpha-Ethyl-5alpha-cholestan-3beta-ol is an example of a reduction reaction.
Substitution: Beta-Sitostanol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and palladium on carbon are commonly used for hydrogenation.
Substitution: Various reagents, such as halogens and acids, can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones and alcohols.
Reduction: Beta-Sitostanol is the major product of the reduction of beta-sitosterol.
Substitution: Depending on the substituent, various substituted products can be formed
Scientific Research Applications
Beta-Sitostanol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other compounds, including anabolic steroids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential to reduce cholesterol levels, support prostate health, and exhibit anti-inflammatory and anticancer properties.
Industry: Used in the formulation of dietary supplements and functional foods aimed at reducing cholesterol levels
Mechanism of Action
Beta-Sitostanol exerts its effects primarily by competing with cholesterol for absorption in the intestines. By inhibiting the absorption of cholesterol, it helps to reduce the levels of low-density lipoprotein (LDL) cholesterol in the body. This mechanism is beneficial for cardiovascular health. Additionally, 24alpha-Ethyl-5alpha-cholestan-3beta-ol has been shown to have anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Beta-Sitosterol: Similar in structure to 24alpha-Ethyl-5alpha-cholestan-3beta-ol but contains a double bond in the side chain.
Campesterol: Another phytosterol with a similar structure but different side chain composition.
Stigmasterol: A phytosterol with a double bond in the side chain and different functional groups.
Comparison:
Beta-Sitostanol vs. Beta-Sitosterol: Beta-Sitostanol is the hydrogenated form of beta-sitosterol. It is more effective in lowering cholesterol levels compared to beta-sitosterol.
Beta-Sitostanol vs. Campesterol: Both compounds have cholesterol-lowering effects, but this compound is more potent.
Beta-Sitostanol vs. Stigmasterol: Stigmasterol has additional double bonds and functional groups, which may result in different biological activities
Beta-Sitostanol stands out due to its potent cholesterol-lowering effects and its wide range of therapeutic applications.
Properties
Molecular Formula |
C29H52O |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
LGJMUZUPVCAVPU-XRMRLTDLSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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